

Spectroscopic and Synthetic Overview of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

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Compound of Interest

Compound Name:	1-Boc-4-isopropyl-4-piperidinecarboxylic acid
Cat. No.:	B581266

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a protected amine, a quaternary carbon, and a carboxylic acid, makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic and synthetic information for this compound. Due to the limited availability of specific experimental data in public-domain literature and databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and general experimental protocols applicable to its synthesis and characterization.

Chemical Structure and Properties

IUPAC Name: 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid CAS Number: 1093396-57-6 Molecular Formula: C₁₄H₂₅NO₄ Molecular Weight: 271.35 g/mol

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	271.35 g/mol	Calculated
Boiling Point	377.4 ± 35.0 °C at 760 mmHg	Predicted[1]
Density	1.1 ± 0.1 g/cm³	Predicted[1]
pKa	4.71 ± 0.20	Predicted[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Boc-4-isopropyl-4-piperidinecarboxylic acid**. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0 - 9.0	br s	1H	COOH
~3.8 - 3.2	m	4H	N-CH ₂ (piperidine ring)
~2.2 - 1.9	m	1H	CH (isopropyl)
~1.9 - 1.6	m	4H	C-CH ₂ (piperidine ring)
1.45	s	9H	C(CH ₃) ₃ (Boc)
~0.9	d	6H	CH(CH ₃) ₂ (isopropyl)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ^{13}C NMR Chemical Shifts (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~180	COOH
~155	N-C=O (Boc)
~80	$\text{C}(\text{CH}_3)_3$ (Boc)
~48	C-4 (quaternary)
~40	N- CH_2 (piperidine ring)
~35	CH (isopropyl)
~30	C- CH_2 (piperidine ring)
28.4	$\text{C}(\text{CH}_3)_3$ (Boc)
~17	$\text{CH}(\text{CH}_3)_2$ (isopropyl)

FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid)
2970 - 2850	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1685	Strong	C=O stretch (Boc carbamate)
~1470, ~1365	Medium	C-H bend (isopropyl, Boc)
~1160	Strong	C-O stretch (Boc)

Mass Spectrometry (Predicted)

Table 5: Predicted Mass Spectrometry Data (ESI-)

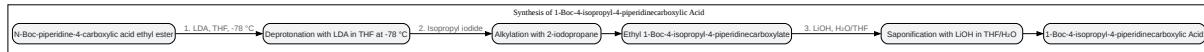
m/z	Ion
270.17	[M-H] ⁻
214.15	[M-H-C ₄ H ₈] ⁻ (loss of isobutylene from Boc)
170.16	[M-H-Boc] ⁻

Experimental Protocols

While a specific, detailed synthesis protocol for **1-Boc-4-isopropyl-4-piperidinecarboxylic acid** is not readily available, a general procedure can be adapted from the synthesis of similar 4-substituted-N-Boc-piperidine-4-carboxylic acids.

General Synthesis Protocol

A plausible synthetic route involves the α -alkylation of a suitable N-Boc-piperidine-4-carboxylic acid ester derivative.



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Caption: General synthetic workflow for **1-Boc-4-isopropyl-4-piperidinecarboxylic acid**.

Detailed Steps:

- Deprotonation: To a solution of N-Boc-piperidine-4-carboxylic acid ethyl ester in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

- **Alkylation:** 2-Iodopropane is added to the reaction mixture, and it is allowed to slowly warm to room temperature and stirred overnight.
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, can be purified by column chromatography.
- **Saponification:** The purified ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
- **Final Work-up:** The reaction mixture is acidified with a dilute solution of HCl to a pH of approximately 3-4. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, **1-Boc-4-isopropyl-4-piperidinecarboxylic acid**.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** For ^1H NMR, a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio is used. For ^{13}C NMR, a proton-decoupled pulse program is typically employed.

3.2.2. FT-IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or by using an Attenuated Total Reflectance (ATR) accessory.

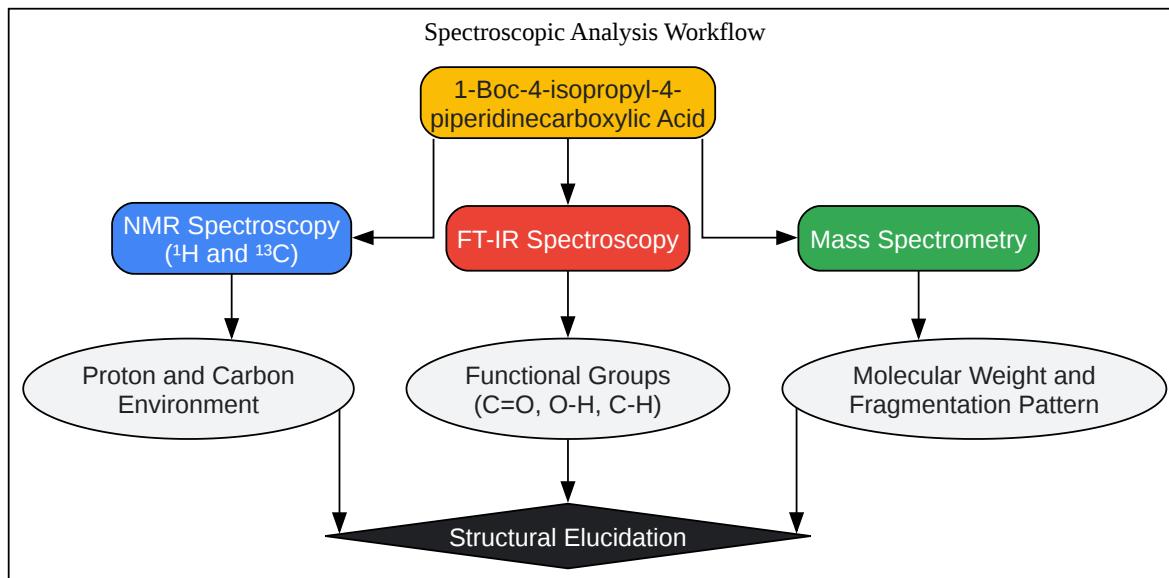
- Instrumentation: Record the spectrum on an FT-IR spectrometer.
- Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

3.2.3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
- Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over an appropriate mass range (e.g., m/z 50-500).

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **1-Boc-4-isopropyl-4-piperidinecarboxylic acid** using the discussed spectroscopic techniques.



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Caption: Logical workflow for the structural characterization of the target compound.

Conclusion

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a key synthetic intermediate with significant potential in drug discovery. While specific experimental spectroscopic data is not widely published, this guide provides a comprehensive overview of its predicted spectral characteristics and outlines general experimental protocols for its synthesis and analysis. The provided information serves as a valuable resource for researchers working with this and structurally related compounds. Further experimental validation of the predicted data is encouraged.

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References

- 1. biosync.com [biosync.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581266#spectroscopic-data-for-1-boc-4-isopropyl-4-piperidinecarboxylic-acid]

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